7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thienopyrimidine Core: The synthesis begins with the formation of the thienopyrimidine core through a cyclization reaction involving a thiophene derivative and a suitable nitrile.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3-chlorophenyl and 4-pyridin-2-ylpiperazin-1-yl groups. These reactions often require the use of strong bases or acids as catalysts.
Final Cyclization: The final step involves cyclization to form the desired thienopyrimidinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidinone derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: Used in the study of cellular pathways and molecular interactions.
Pharmacology: Investigated for its binding affinity to various receptors and enzymes.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its pharmacological effects. The exact pathways and targets can vary depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(3-chlorophenyl)-2-(4-ethylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the pyridin-2-ylpiperazin-1-yl group, which can enhance its binding affinity and specificity to certain biological targets compared to its analogs. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-15-5-3-4-14(12-15)16-13-29-19-18(16)24-21(25-20(19)28)27-10-8-26(9-11-27)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCAOQKFQSWNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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